molecular formula C18H20Cl2N2O4S2 B457423 N,N'-cyclohexane-1,4-diylbis(4-chlorobenzenesulfonamide)

N,N'-cyclohexane-1,4-diylbis(4-chlorobenzenesulfonamide)

Cat. No.: B457423
M. Wt: 463.4g/mol
InChI Key: HTILCZOHXOXSDH-UHFFFAOYSA-N
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Description

N,N’-cyclohexane-1,4-diylbis(4-chlorobenzenesulfonamide) is a chemical compound known for its role as an integrated stress response inhibitor. It has a molecular formula of C22H24Cl2N2O4 and a molecular weight of 451.34 g/mol . This compound is significant in various scientific research fields due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-cyclohexane-1,4-diylbis(4-chlorobenzenesulfonamide) involves the reaction of cyclohexane-1,4-diamine with 4-chlorobenzenesulfonyl chloride under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N,N’-cyclohexane-1,4-diylbis(4-chlorobenzenesulfonamide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new sulfonamide derivative, while oxidation can lead to the formation of sulfonic acids .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N’-cyclohexane-1,4-diylbis(4-chlorobenzenesulfonamide) involves its ability to inhibit the integrated stress response by targeting the eukaryotic initiation factor 2 (eIF2)α phosphorylation pathway. By binding to eIF2B, the compound stabilizes its active form, thereby reversing the effects of eIF2α phosphorylation and restoring normal protein synthesis . This mechanism is crucial in mitigating cellular stress and has implications in treating various stress-related diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-cyclohexane-1,4-diylbis(4-chlorobenzenesulfonamide) is unique due to its dual sulfonamide groups, which confer specific reactivity and biological activity. Its ability to inhibit the integrated stress response makes it a valuable compound in both research and therapeutic applications .

Properties

Molecular Formula

C18H20Cl2N2O4S2

Molecular Weight

463.4g/mol

IUPAC Name

4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]cyclohexyl]benzenesulfonamide

InChI

InChI=1S/C18H20Cl2N2O4S2/c19-13-1-9-17(10-2-13)27(23,24)21-15-5-7-16(8-6-15)22-28(25,26)18-11-3-14(20)4-12-18/h1-4,9-12,15-16,21-22H,5-8H2

InChI Key

HTILCZOHXOXSDH-UHFFFAOYSA-N

SMILES

C1CC(CCC1NS(=O)(=O)C2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CC(CCC1NS(=O)(=O)C2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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